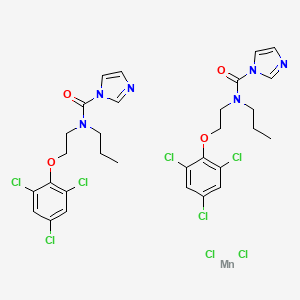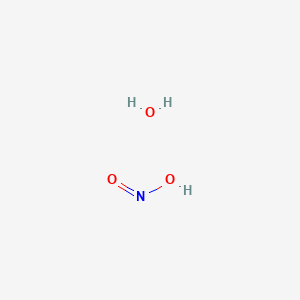
2-Methylnonyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonyl methacrylate is an organic compound with the molecular formula C14H26O2. It is a type of methacrylate ester, which is commonly used in the production of polymers and copolymers. These compounds are known for their versatility and are widely used in various industrial applications, including coatings, adhesives, and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and advanced separation techniques to purify the final product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnonyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methylnonanol.
Transesterification: It can react with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide are used.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 2-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
2-Methylnonyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Employed in the formulation of dental materials and bone cements.
Mecanismo De Acción
The mechanism of action of 2-Methylnonyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, durability, and chemical resistance .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methacrylate
- Butyl methacrylate
- Ethyl methacrylate
- Isodecyl methacrylate
Comparison
2-Methylnonyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties compared to shorter-chain methacrylates. For example, it may provide better flexibility and lower glass transition temperatures in the resulting polymers. Additionally, the presence of the methyl group on the nonyl chain can influence the reactivity and compatibility with other monomers .
Propiedades
Número CAS |
67905-49-1 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
2-methylnonyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-13(4)11-16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
Clave InChI |
HVRYPBMZOOJQMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)COC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


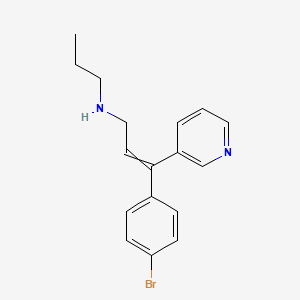

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

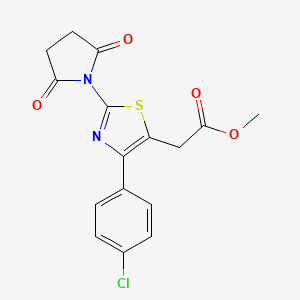
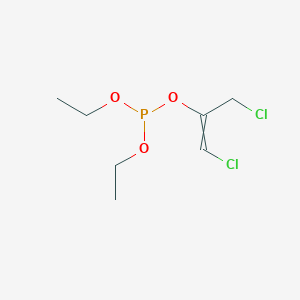
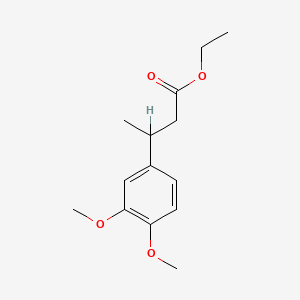


![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
